molecular formula C9H9IN2O3 B13995742 Methyl 2-(carbamoylamino)-5-iodobenzoate CAS No. 116027-11-3

Methyl 2-(carbamoylamino)-5-iodobenzoate

Cat. No.: B13995742
CAS No.: 116027-11-3
M. Wt: 320.08 g/mol
InChI Key: LIUMAPUSOZZTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(carbamoylamino)-5-iodobenzoate is a benzoic acid derivative featuring a carbamoylamino group (-NH-C(O)-NH2) at the 2-position and an iodine atom at the 5-position of the aromatic ring.

Properties

CAS No.

116027-11-3

Molecular Formula

C9H9IN2O3

Molecular Weight

320.08 g/mol

IUPAC Name

methyl 2-(carbamoylamino)-5-iodobenzoate

InChI

InChI=1S/C9H9IN2O3/c1-15-8(13)6-4-5(10)2-3-7(6)12-9(11)14/h2-4H,1H3,(H3,11,12,14)

InChI Key

LIUMAPUSOZZTHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-Iodobenzoate (Precursor)

The preparation of methyl 2-(carbamoylamino)-5-iodobenzoate begins with the synthesis of its precursor, methyl 2-iodobenzoate . This intermediate is synthesized via esterification of 2-iodobenzoic acid:

Reaction Conditions

Component Quantity/Details
2-Iodobenzoic acid 13.1 g (52.9 mmol)
Methanol 300 mL
Sulfuric acid (98.3%) 30 mL
Temperature 80°C
Reaction time 2.5 hours
Atmosphere Nitrogen
Yield 99%

Procedure

  • 2-Iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.
  • The mixture is heated under reflux in an inert atmosphere.
  • Post-reaction, the crude product is extracted with diethyl ether, washed, dried, and purified via silica gel chromatography.

This method achieves high yields and is scalable for industrial production.

The introduction of the carbamoylamino group (-NH-C(=O)-NH₂) occurs via carbamoylation . While specific details for this compound are sparse in the literature, analogous methods for similar benzoates provide a framework:

Reaction Pathway

  • Activation : Methyl 2-iodobenzoate undergoes nucleophilic substitution at the iodine position.
  • Carbamoylation : Reaction with a carbamoylating agent (e.g., urea or carbamoyl chloride) in the presence of a base.

Proposed Conditions

Parameter Details
Solvent Polar aprotic (e.g., DMF, DMSO)
Temperature 60–100°C
Catalyst Pyridine or triethylamine
Reaction time 4–12 hours
Yield Not explicitly reported

Key Considerations

  • Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.
  • Steric hindrance from the iodine substituent may necessitate prolonged reaction times.

Alternative Synthetic Routes

While direct methods dominate, indirect approaches include:

  • Microbial Dihydroxylation : Methyl 2-iodobenzoate undergoes microbial transformation to iodocyclohexene carboxylate, a potential precursor for functionalization.
  • Cyclization Reactions : Cobalt-catalyzed cyclization with aldehydes forms phthalide derivatives, though this route is less relevant for carbamoylamino introduction.

Analytical and Optimization Data

Critical Parameters

  • Purity : Post-synthesis purification via recrystallization or chromatography is essential due to byproducts from incomplete substitution.
  • Yield Optimization : Adjusting the molar ratio of carbamoylating agent to precursor and optimizing temperature improves efficiency.

Structural Confirmation

  • NMR : ¹H NMR spectra match literature data for related compounds.
  • X-ray Crystallography : Confirms planar molecular geometry and substituent orientation.

Industrial-Scale Production Insights

A patented method highlights:

  • Waste Management : Diazotization and substitution reactions generate wastewater and exhaust gases, requiring neutralization and scrubbing.
  • Process Flow : Centrifugation and rectification steps ensure high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylamino)-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted benzoates.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of 2-(carbamoylamino)-5-iodobenzoic acid.

Scientific Research Applications

Methyl 2-(carbamoylamino)-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylamino)-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to derivatives with substitutions at the 2-, 4-, and 5-positions of the benzoate ring (Table 1). Key differences include:

  • Carbamoylamino vs. Amino/Chloro/Methyl Groups: The carbamoylamino group enhances polarity and hydrogen-bonding capacity compared to amino (e.g., Methyl 2-amino-4-methyl-5-iodobenzoate, ) or chloro groups (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate, ). This likely increases melting points and reduces solubility in non-polar solvents .
  • Iodo vs. Chloro Substituents : Iodine’s larger atomic radius and polarizability improve halogen bonding, as seen in crystallography applications (e.g., SHELX programs in ). Chloro derivatives (e.g., Methyl 5-chloro-2-iodobenzoate, ) exhibit lower molecular weights and distinct reactivity in substitution reactions .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
Methyl 2-(carbamoylamino)-5-iodobenzoate 2-carbamoylamino, 5-iodo C9H9IN2O3 332.09 High polarity, hydrogen bonding
Methyl 2-amino-4-methyl-5-iodobenzoate 2-amino, 4-methyl, 5-iodo C9H10INO2 291.09 Amino group reactivity, lower polarity
Methyl 2-amino-4-chloro-5-iodobenzoate 2-amino, 4-chloro, 5-iodo C8H7ClINO2 327.51 Chloro substituent, higher molecular weight
O-acetyl-5-iodosalicylic acid methyl ester 2-acetyloxy, 5-iodo C10H9IO4 320.08 Acetyloxy group, bp 333.9°C
Methyl 5-chloro-2-iodobenzoate 5-chloro, 2-iodo C8H6ClIO2 296.49 Mixed halogen effects, similarity score 0.98

Notes:

  • Melting Points : Derivatives with hydrogen-bonding groups (e.g., hydroxyl or carbamoyl) typically exhibit higher melting points. For example, a related compound (4f in ) with a hydroxyl group has a mp of 206–208°C .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) data for analogs (e.g., [M + H]+ peaks in ) confirm molecular weights, a critical step in characterizing the target compound .

Research Findings and Limitations

  • Contradictions : Similarity scores in suggest structural nuances; for example, Methyl 2-chloro-5-iodobenzoate (similarity 0.84) differs significantly in reactivity compared to the target compound .
  • Data Gaps : Direct data on the target compound’s melting point, solubility, and bioactivity are unavailable, necessitating extrapolation from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.